2-Deoxy-2-fluoro-D-glucose-1-13C is a modified glucose molecule that incorporates a fluorine atom and a stable carbon isotope, carbon-13, into its structure. This compound is primarily utilized in scientific research, particularly in the fields of biochemistry and nuclear medicine. It serves as a valuable tool for studying glucose metabolism and has potential applications in cancer therapy due to its ability to inhibit glucose utilization in cells.
The compound can be synthesized from various precursors, including D-glucose, through fluorination processes that introduce the fluorine atom at the 2-position of the glucose molecule. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis via nuclear magnetic resonance spectroscopy.
2-Deoxy-2-fluoro-D-glucose-1-13C is classified as a radiolabeled compound and a carbohydrate derivative. It belongs to the broader category of fluorinated sugars, which are often used in metabolic studies and imaging techniques.
The synthesis of 2-Deoxy-2-fluoro-D-glucose typically involves several key steps:
A notable method involves the use of a triacetal glucal, which reacts with fluorine-18 to produce 2-deoxy-2-fluoro-D-glucose with high yields and specific activity, making it suitable for positron emission tomography applications . The synthesis can be optimized for time efficiency and yield by adjusting reaction conditions such as temperature and pH.
The molecular formula for 2-Deoxy-2-fluoro-D-glucose-1-13C is C6H11FO5. The structure features:
The compound exhibits specific spectral characteristics that can be analyzed using nuclear magnetic resonance spectroscopy. The presence of carbon-13 enhances the resolution and provides detailed insights into molecular interactions.
The primary chemical reaction involving 2-Deoxy-2-fluoro-D-glucose is its metabolism by various enzymes. Due to its structural similarity to glucose, it can be phosphorylated by hexokinase but is not further metabolized effectively, leading to its accumulation in cells. This property makes it useful for studying metabolic pathways in cancer cells where glucose metabolism is often altered.
In vitro studies have shown that 2-Deoxy-2-fluoro-D-glucose competes with glucose for uptake via glucose transporters, effectively inhibiting glycolysis in cancer cells . This mechanism underlies its potential therapeutic applications.
The mechanism of action for 2-Deoxy-2-fluoro-D-glucose involves:
This inhibition leads to reduced energy production in rapidly dividing cancer cells, making them more susceptible to other therapeutic agents .
Relevant analyses indicate that its stability allows it to be used effectively in biological studies without significant degradation over time .
The molecular architecture of 2-Deoxy-2-fluoro-D-glucose-1-¹³C features precise modifications to the native glucose structure that significantly alter its biochemical behavior while maintaining sufficient structural similarity for cellular recognition. The compound retains the D-glucose configuration but replaces the hydroxyl group at the C-2 position with a fluorine atom and incorporates the stable ¹³C isotope at the carbonyl carbon (C-1 position). This strategic modification creates a molecular formula of C₅¹³CH₁₁FO₅ [7] [9], distinguishing it from both natural glucose (C₆H₁₂O₆) and the non-isotopic fluorinated analog 2-deoxy-2-fluoro-D-glucose (C₆H₁₁FO₅, CID 170049) [4]. The ¹³C enrichment at the C-1 position provides a magnetic nucleus with a nuclear spin of 1/2, making it highly amenable to detection through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques. This isotopic label serves as a non-radioactive tracer that allows researchers to track the metabolic fate of the C-1 carbon through biochemical pathways.
Table 1: Molecular Characteristics of 2-Deoxy-2-fluoro-D-glucose Derivatives
Property | 2-Deoxy-2-fluoro-D-glucose-1-¹³C | 2-Deoxy-2-fluoro-D-glucose (Non-isotopic) | Native D-Glucose |
---|---|---|---|
Molecular Formula | C₅¹³CH₁₁FO₅ | C₆H₁₁FO₅ | C₆H₁₂O₆ |
CAS Number | 478518-95-5 [7] [9] | 29702-43-0 [4] [6] | 50-99-7 |
Molecular Weight | 183.14 g/mol [7] | 182.15 g/mol [6] | 180.16 g/mol |
Isotopic Enrichment | ¹³C at C-1 position | None | Natural abundance |
Key Modification Sites | C-1 (¹³C), C-2 (F) | C-2 (F) | None |
The presence of fluorine at the C-2 position fundamentally alters the molecule's electronic properties and hydrogen-bonding capacity compared to native glucose. This fluorine substitution creates a steric and electronic impediment at the very position where isomerization would normally occur during glycolysis. Consequently, while the compound is effectively transported into cells via glucose transporters (GLUT proteins) and phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P) [3] [8], the fluorine atom prevents the subsequent isomerization step catalyzed by glucose-6-phosphate isomerase. This results in metabolic trapping of the phosphorylated compound within the cell, enabling spatial mapping of glucose utilization activity. The ¹³C label at the C-1 position remains intact through this initial phosphorylation process, allowing researchers to specifically track the fate of this carbon position using advanced analytical techniques without the complicating factor of radioactive decay associated with ¹⁸F-labeled versions.
The development of 2-Deoxy-2-fluoro-D-glucose-1-¹³C represents a convergence of two distinct but complementary scientific trajectories: the evolution of metabolic tracer molecules and advancements in isotopic labeling strategies. The foundational work began with the synthesis of non-radioactive 2-deoxy-2-fluoro-D-glucose (¹⁹FDG) in 1969 by Josef Pacák and colleagues at Charles University in Prague [2] [5]. This initial four-step synthesis began with 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-β-D-glucopyranose, a compound the team had developed the previous year. The researchers recognized that this fluorinated glucose analog mimicked natural glucose in its cellular uptake and initial phosphorylation but differed critically in its subsequent metabolic fate due to the fluorine atom blocking further glycolysis.
The next pivotal advancement came in 1978 with the creation of the radioactive analog 2-deoxy-2-(¹⁸F)fluoro-D-glucose by Tatsuo Ido, Alfred P. Wolf, and collaborators at Brookhaven National Laboratory [5]. This innovation employed a different synthetic approach, reacting 3,4,6-tri-O-acetyl-D-glucal with ¹⁸F-labeled molecular fluorine followed by hydrolysis. The introduction of this positron-emitting version revolutionized medical imaging, enabling non-invasive visualization of glucose metabolism in tissues through positron emission tomography (PET). For good measure, the Brookhaven team also prepared a ¹⁴C-labeled version of 2-deoxy-2-fluoro-D-glucose, establishing the principle of carbon labeling for this class of compounds [5].
The specific development of ¹³C-labeled versions emerged as synthetic chemists sought to create stable-isotope analogs that could be used without radioactivity constraints. Stephen G. Withers and colleagues at the University of British Columbia advanced the synthesis in 1993 by treating a peracetate derivative of 2-deoxy-D-glucose with acetyl hypofluorite [5]. This improved methodology facilitated the creation of specifically labeled versions, including the 1-¹³C isotopologue. The ¹³C labeling strategy provided distinct advantages for nuclear magnetic resonance studies and metabolic flux analysis, where the stable isotope could be tracked through multiple biochemical transformations without radioactive decay limitations. The compound with CAS number 478518-95-5 specifically refers to the ¹³C-labeled variant at the C-1 position [7] [9], representing a refinement of earlier synthetic approaches optimized for isotopic incorporation.
Table 2: Historical Development of Key Glucose Analogs
Year | Development Milestone | Research Group | Significance |
---|---|---|---|
1968 | Synthesis of precursor: 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-β-D-glucopyranose | Pacák et al. (Charles University) | Foundation for non-radioactive FDG synthesis |
1969 | First synthesis of 2-deoxy-2-fluoro-D-glucose (¹⁹FDG) | Pacák et al. (Charles University) [2] [5] | Established metabolic trapping principle |
1976 | First human images with [¹⁸F]FDG | Brookhaven/Penn collaboration [3] | Demonstrated medical imaging potential |
1978 | Synthesis of 2-deoxy-2-(¹⁸F)fluoro-D-glucose | Ido and Wolf (Brookhaven) [5] | Enabled practical PET imaging |
1993 | Improved synthesis using acetyl hypofluorite | Withers et al. (UBC) [5] | Facilitated specific isotopic labeling |
Early 2000s | Characterization of ¹³C-labeled variants | Multiple groups | Provided stable isotope alternative for metabolic studies |
The distinction between 2-Deoxy-2-fluoro-D-glucose-1-¹³C and its non-isotopic counterpart extends far beyond simple atomic mass differences to encompass fundamental variations in detection methodologies, metabolic information content, and research applications. The primary difference resides in their isotopic composition: the ¹³C-labeled version contains the stable, non-radioactive carbon-13 isotope specifically at the C-1 position (C₅¹³CH₁₁FO₅) [7] [9], whereas conventional 2-deoxy-2-fluoro-D-glucose contains carbon-12 at natural abundance throughout the molecule (C₆H₁₁FO₅) [4] [6]. This seemingly minor atomic substitution creates dramatically different experimental opportunities and limitations.
Detection Modalities and Sensitivity Considerations:The presence of the ¹³C isotope enables detection through magnetic resonance techniques, including ¹³C-NMR spectroscopy, which exploits the magnetic properties of the ¹³C nucleus. This allows researchers to obtain detailed structural information about metabolic intermediates derived from the tracer. Additionally, the ¹³C label enhances detection sensitivity in mass spectrometry analyses through mass shift in fragmentation patterns. In contrast, non-isotopic 2-deoxy-2-fluoro-D-glucose lacks these distinctive nuclear properties and requires alternative detection strategies such as fluorine-19 NMR or incorporation of radioactive isotopes for sensitive tracking [10]. While the fluorinated moiety itself can be detected via ¹⁹F-NMR in both compounds, the ¹³C label provides an additional, orthogonal detection channel that is particularly valuable in complex biological matrices.
Metabolic Information Depth and Pathway Tracing:A profound difference emerges in the metabolic information these compounds provide. The ¹³C label at the C-1 position permits researchers to track the fate of this specific carbon atom beyond the initial phosphorylation step. Although the fluorine substitution at C-2 prevents glycolysis from proceeding beyond the hexokinase step, the ¹³C-labeled carbon can potentially be incorporated into downstream metabolites through enzymatic activity that cleaves or processes the C-1 position. For instance, studies have demonstrated that in plant systems, FDG can be metabolized to compounds such as FDG-6-phosphate, 2-deoxy-2-fluoro-maltose (F-maltose), 2-deoxy-2-fluoro-gluconic acid, and uridine-diphosphate-FDG [10]. The ¹³C label allows precise tracing of these transformation pathways. Conversely, non-isotopic fluorinated glucose provides information primarily about initial uptake and phosphorylation but offers limited insight into subsequent metabolic transformations beyond the trapped FDG-6-phosphate.
Research Application Domains:These fundamental differences dictate distinct application domains for each compound. The ¹³C-labeled variant finds particular utility in metabolic flux analysis studies employing NMR or LC-MS techniques, where stable isotope tracing provides quantitative information about pathway utilization and carbon fate. This makes it especially valuable for in vitro cell culture studies and detailed biochemical investigations of glucose metabolism. The non-isotopic version, particularly when radiolabeled with ¹⁸F, dominates clinical and preclinical PET imaging applications where its positron emission enables high-sensitivity tomographic imaging. However, the ¹³C version avoids radiation exposure concerns and regulatory complexities associated with radioactive tracers, making it accessible to laboratories without specialized radiological facilities [3] [5] [10].
Table 3: Comparative Analysis of Metabolic Fates and Research Applications
Characteristic | 2-Deoxy-2-fluoro-D-glucose-1-¹³C | Non-isotopic 2-Deoxy-2-fluoro-D-glucose |
---|---|---|
Primary Detection Methods | ¹³C-NMR, LC-MS (mass shift), ¹⁹F-NMR | ¹⁹F-NMR, Radio-HPLC (when ¹⁸F-labeled), PET imaging |
Metabolic Trapping | Forms FDG-6-phosphate (metabolically trapped) [3] [8] | Forms FDG-6-phosphate (metabolically trapped) |
Downstream Metabolites Detectable | Yes (e.g., F-maltose, UDP-FDG) via ¹³C tracing [10] | Limited to phosphorylated form without additional labeling |
Key Research Applications | Metabolic flux studies, NMR-based pathway analysis, stable isotope tracing | PET imaging, radiotracer studies, in vivo imaging |
Radioactivity Concerns | Non-radioactive | Requires ¹⁸F labeling for PET applications |
Spatial Resolution Capability | Limited to tissue extraction or spectroscopic imaging | High (with PET imaging when ¹⁸F-labeled) |
Temporal Resolution | Suitable for long-term incubation studies | Limited by ¹⁸F half-life (109.8 minutes) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8